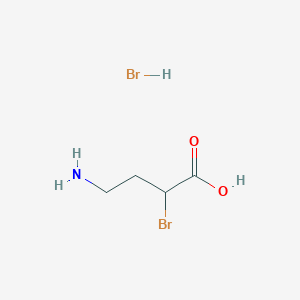

4-Amino-2-bromobutanoic acid;hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Amino-2-bromobutanoic acid;hydrobromide is a chemical compound with the molecular formula C4H8BrNO2·HBr. It is a derivative of butanoic acid, where an amino group is attached to the second carbon and a bromine atom is attached to the fourth carbon. This compound is often used in the synthesis of nonnatural amino acids and peptidomimetics due to its unique structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-2-bromobutanoic acid;hydrobromide can be synthesized starting from N-Boc-glutamic acid tert-butyl ester. The double tert-butyl protection is necessary to prevent partial racemisation during Barton’s radical decarboxylation, which is used to transform the γ-carboxylic group into a bromide . The bromide then reacts with different nitrogen, oxygen, and sulfur nucleophiles to give nonnatural amino acids characterized by basic or heterocyclic side chains .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar routes as described above. The process includes the use of protective groups to prevent racemisation and the application of radical decarboxylation techniques to introduce the bromine atom .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-bromobutanoic acid;hydrobromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be substituted by different nucleophiles such as nitrogen, oxygen, and sulfur nucleophiles.

Radical Reactions: The compound can participate in radical reactions, particularly during its synthesis.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include N-Boc-glutamic acid tert-butyl ester, nitrogen, oxygen, and sulfur nucleophiles . Reaction conditions often involve radical decarboxylation techniques and the use of protective groups to prevent racemisation .

Major Products Formed

The major products formed from the reactions of this compound are nonnatural amino acids and peptidomimetics with basic or heterocyclic side chains .

Scientific Research Applications

4-Amino-2-bromobutanoic acid;hydrobromide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of nonnatural amino acids and peptidomimetics.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

Medicine: It is employed in the development of pharmaceutical compounds and drug design.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-2-bromobutanoic acid;hydrobromide involves its ability to undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles . This property makes it a versatile reagent in the synthesis of nonnatural amino acids and peptidomimetics .

Comparison with Similar Compounds

Similar Compounds

4-Bromobutyric acid: Similar in structure but lacks the amino group.

3-Bromopropionic acid: Similar but with a shorter carbon chain.

5-Bromovaleric acid: Similar but with a longer carbon chain.

Uniqueness

4-Amino-2-bromobutanoic acid;hydrobromide is unique due to the presence of both an amino group and a bromine atom on the butanoic acid backbone. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry .

Biological Activity

4-Amino-2-bromobutanoic acid; hydrobromide, also known as 2-amino-4-bromobutanoic acid hydrobromide, is a chiral amino acid derivative with significant biological activity. Its molecular formula is C4H9Br2NO2, and it has garnered interest in various fields, including neuropharmacology and medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant case studies.

- Molecular Formula : C4H9Br2NO2

- Molecular Weight : Approximately 262.93 g/mol

- Structure : Contains a bromine atom at the fourth carbon position, influencing its reactivity.

The biological activity of 4-amino-2-bromobutanoic acid; hydrobromide is primarily attributed to its interaction with neurotransmitter systems, particularly gamma-aminobutyric acid (GABA) pathways. Key mechanisms include:

- Receptor Modulation : Acts as an agonist or antagonist at GABA receptors, influencing neurotransmission and potentially offering therapeutic benefits in conditions such as anxiety and epilepsy.

- Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules, enhancing binding affinity.

- Halogen Bonding : The presence of the bromine atom allows for unique interactions that can affect biochemical pathways.

Biological Activities

Research indicates several significant biological activities associated with this compound:

- Neurotransmission Modulation :

- Anticancer Potential :

- Inhibition of GABA Aminotransferase :

Case Studies

Several studies have highlighted the compound's biological activities:

-

Study on Neurotransmitter Release :

A study demonstrated that 4-amino-2-bromobutanoic acid could significantly enhance GABA release in neuronal cultures, suggesting its potential use in treating epilepsy. -

Anticancer Activity Evaluation :

In vitro tests revealed that the compound showed significant cytotoxicity against several cancer cell lines. The mechanism was linked to apoptosis induction through mitochondrial pathways .

Comparative Analysis

A comparative analysis of 4-amino-2-bromobutanoic acid with other similar compounds reveals its unique properties:

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| 4-Amino-2-bromobutanoic acid | Modulates GABA receptors; inhibits GABA aminotransferase | Neurotransmission; Anticancer |

| Vigabatrin | Inhibits GABA aminotransferase | Antiepileptic |

| Telluromethionine | Metalloaminoacid synthesis | Anticancer |

Properties

CAS No. |

94106-03-3 |

|---|---|

Molecular Formula |

C4H9Br2NO2 |

Molecular Weight |

262.93 g/mol |

IUPAC Name |

4-amino-2-bromobutanoic acid;hydrobromide |

InChI |

InChI=1S/C4H8BrNO2.BrH/c5-3(1-2-6)4(7)8;/h3H,1-2,6H2,(H,7,8);1H |

InChI Key |

JHCDJLMOXAIPAH-UHFFFAOYSA-N |

Canonical SMILES |

C(CN)C(C(=O)O)Br.Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.